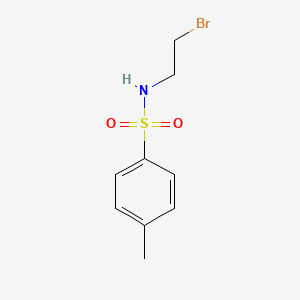![molecular formula C10H9N5OS B11083212 5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11083212.png)
5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE: is a heterocyclic compound that combines the structural features of benzoxadiazole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the reaction of benzoxadiazole derivatives with triazole compounds under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are being investigated for their ability to target specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes and receptors involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
- 1,2,3-Benzoxadiazole derivatives
- 1,2,4-Triazole derivatives
- Benzimidazole derivatives
Comparison: Compared to other similar compounds, 2,1,3-BENZOXADIAZOL-5-YLMETHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE stands out due to its unique combination of benzoxadiazole and triazole moieties. This structural feature enhances its chemical stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9N5OS |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C10H9N5OS/c1-15-6-11-12-10(15)17-5-7-2-3-8-9(4-7)14-16-13-8/h2-4,6H,5H2,1H3 |
InChI Key |
HTVLMGXUIDJWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=CC3=NON=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11083129.png)

![3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11083167.png)
![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine](/img/structure/B11083169.png)
![N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11083172.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 5-bromothiophene-2-sulfonate](/img/structure/B11083176.png)
![N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11083189.png)
![N-(2,4-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11083192.png)
![Methyl {[1-cyano-4-imino-5-(4-phenyl-1,3-thiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl]sulfanyl}acetate](/img/structure/B11083196.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11083211.png)
![Ethyl 2-({[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11083214.png)
![9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11083218.png)
![3,3-Dimethyl-7-(2-morpholin-4-yl-5-nitro-phenyl)-2,4,8-trioxa-bicyclo[4.2.0]oct-1(6)-en-5-one](/img/structure/B11083223.png)

